molecular formula C23H32N2O4 B166648 Pinoxaden CAS No. 243973-20-8

Pinoxaden

Cat. No. B166648
M. Wt: 400.5 g/mol
InChI Key: MGOHCFMYLBAPRN-UHFFFAOYSA-N
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Description

Pinoxaden is the ISO-approved common name for 2,2-dimethyl-propionic acid 8-(2,6-diethyl-4-methyl-phenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester (IUPAC), with the CAS number 243973-20-8 . It is a new herbicide that acts by inhibiting acetyl coenzyme A carboxylase .


Synthesis Analysis

The synthesis of Pinoxaden involves several steps. One method involves using 2,6-diethyl-4-methyl bromobenzene as a raw material and magnesium rod prepared in tetrahydrofuran solvent Grignard reagent again with N, dinethylformamide reaction . Another method involves using 2,6-diethyl-4-methylphenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester .


Molecular Structure Analysis

The molecular formula of Pinoxaden is C23H32N2O4 . The average mass is 400.511 Da and the monoisotopic mass is 400.236206 Da . The molecule has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .


Chemical Reactions Analysis

Pinoxaden and its metabolites NOA407854 and NOA447204 can be determined in water at the LOQ of 0.05 μg/L using LC/MS/MS . The LOD seems to be estimated as the lowest concentration of the linearity calibration standards .


Physical And Chemical Properties Analysis

Pinoxaden has a density of 1.2±0.1 g/cm3, a boiling point of 521.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.4±3.0 kJ/mol and a flash point of 269.1±32.9 °C .

Scientific Research Applications

1. Cyto-genotoxic Effects on Allium cepa L. Roots

Pinoxaden, an acetyl-CoA carboxylase inhibiting herbicide, shows cytotoxic effects by decreasing root growth and mitotic index in Allium cepa roots. It induces chromosomal aberrations and DNA damage at certain concentrations, necessitating further research to understand its cyto-genotoxic mechanisms at a molecular level (Aydin & Liman, 2020).

2. Weed Control in Crops

Research indicates that herbicide safeners can enhance the tolerance of crops like creeping bentgrass to Pinoxaden, thereby reducing injury and affecting weed control. Pinoxaden shows effective weed control in crops like wheat and barley, with its efficiency influenced by adjuvants and safeners (Elmore et al., 2016).

3. Chemical Structure and Biological Activity

The structure of Pinoxaden, particularly the [1,4,5]oxadiazepane ring, significantly impacts its herbicidal potency against grasses. The inclusion of specific structural components enhances its biological activity in controlling grass weed species (Muehlebach et al., 2011).

4. Efficacy Enhancement with Adjuvants

The efficacy of Pinoxaden against weeds can be enhanced by the use of adjuvants. Studies on wild oat control demonstrate significant improvements in herbicide performance when combined with certain adjuvants (Chitband et al., 2013).

5. Combination with Other Herbicides

Combining Pinoxaden with other herbicides can effectively manage complex weed flora in crops like wheat. It shows enhanced efficacy against both grassy and broad-leaved weeds when used in combination with other herbicides (Katara et al., 2012).

6. Residue Analysis in Agricultural Commodities

Pinoxaden residue analysis is crucial for food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are used to analyze its residue in various food matrices, ensuring compliance with international guidelines (Kim et al., 2019).

Safety And Hazards

Pinoxaden can cause skin irritation and may cause an allergic skin reaction . It can also cause serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment as required and to avoid contact with skin, eyes, or clothing .

Future Directions

The Pinoxaden market is expected to expand in the near future, led by the rising need for higher yield of grains due to increasing population and the subsequent need for supply of food . The patent for Pinoxaden, currently held by Syngenta AG, is likely to expire in 2020, which could lead to an increase in competition and reduction in prices of the product .

properties

IUPAC Name

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOHCFMYLBAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034823
Record name Pinoxaden
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C
Record name Pinoxaden
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Density

1.16 at 21 °C
Record name Pinoxaden
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Vapor Pressure

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/
Record name Pinoxaden
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae.
Record name Pinoxaden
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pinoxaden

Color/Form

Fine white powder

CAS RN

243973-20-8
Record name Pinoxaden
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Record name Pinoxaden [ISO]
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Record name Pinoxaden
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Record name pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate
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Record name PINOXADEN
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Record name Pinoxaden
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120.5-121.6 °C
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,990
Citations
C Petit, G Bay, F Pernin, C Delye - Pest Management Science …, 2010 - Wiley Online Library
… to pinoxaden, a phenylpyrazoline ACCase inhibitor to be marketed in France, was present in French black-grass populations. We investigated pinoxaden … , clodinafop or pinoxaden. …
Number of citations: 160 onlinelibrary.wiley.com
L Scarabel, S Panozzo, S Varotto… - Pest Management …, 2011 - Wiley Online Library
… In addition, non‐target‐site resistance mechanisms seem to be involved in pinoxaden … are likely to confer resistance to pinoxaden. Although pinoxaden is sometimes able to control FOP…
Number of citations: 89 onlinelibrary.wiley.com
LPC Yu, YS Kim, L Tong - Proceedings of the National …, 2010 - National Acad Sciences
… as represented by haloxyfop, tepraloxydim, and pinoxaden. Our earlier studies have demonstrated … with pinoxaden at 2.8-Å resolution. Despite their chemical diversity, pinoxaden has …
Number of citations: 103 www.pnas.org
M Muehlebach, M Boeger, F Cederbaum… - Bioorganic & medicinal …, 2009 - Elsevier
Derivatives of the new class of 3-hydroxy-4-phenyl-5-oxo-pyrazolines were optimized towards both herbicidal activity on key annual grass weed species and selectivity in small grain …
Number of citations: 87 www.sciencedirect.com
S Basak, JS McElroy, AM Brown, CG Gonçalves… - Weed Science, 2020 - cambridge.org
… to pinoxaden and to explore the possible mechanisms of resistance. Increasing rates of pinoxaden (… The resistant biotypes, R1 and R2, were resistant to pinoxaden relative to S. The S …
Number of citations: 12 www.cambridge.org
H Ghanizadeh, CE Buddenhagen… - Pesticide Biochemistry …, 2022 - Elsevier
… of having pinoxaden resistance. Our preliminary investigations showed that plant samples had resistance to pinoxaden. In this paper, we report the level of resistance to pinoxaden and …
Number of citations: 9 www.sciencedirect.com
M Muehlebach, F Cederbaum, D Cornes… - Pest management …, 2011 - Wiley Online Library
… The uptake and translocation pattern of pinoxaden when … Comparative studies on the behaviour of pinoxaden applied … of pinoxaden and its active principle pinoxaden dione in …
Number of citations: 49 onlinelibrary.wiley.com
IA Mohamed, R Li, Z You, Z Li - Weed Science, 2012 - cambridge.org
… and pinoxaden. This is the first report of cross resistance of Japanese foxtail to pinoxaden in the … to resistance to both fenoxaprop and pinoxaden in Japanese foxtail. Prior selection …
Number of citations: 51 www.cambridge.org
K Arand, E Asmus, C Popp, D Schneider… - Journal of agricultural …, 2018 - ACS Publications
We comprehensively studied the complexity of the mode of action of adjuvants by uncoupling the parameters contributing to the spray process during foliar application of agrochemicals. …
Number of citations: 36 pubs.acs.org
RS Chhokar, RK Sharma… - Indian Journal of Weed …, 2008 - indianjournals.com
… The efficacy of pinoxaden without surfactant was significantly inferior to surfactant … , pinoxaden with surfactant improved the wheat yield >68% over control. The efficacy of pinoxaden (35 …
Number of citations: 34 www.indianjournals.com

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